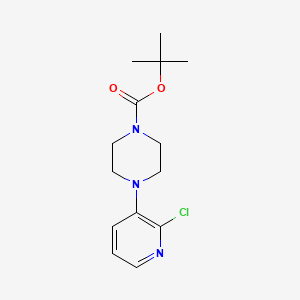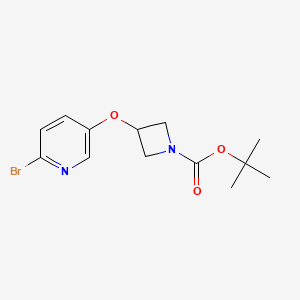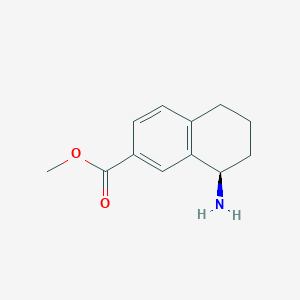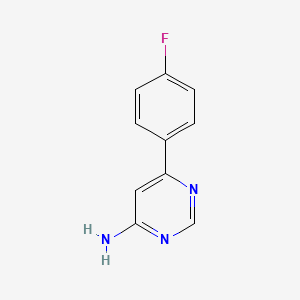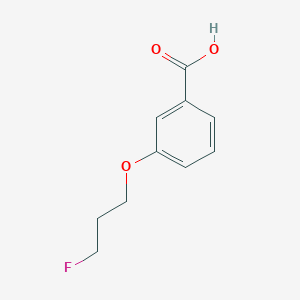![molecular formula C13H17F3N2O2 B1444781 tert-Butyl-N-[[3-Amino-5-(Trifluormethyl)phenyl]methyl]carbamate CAS No. 693249-72-8](/img/structure/B1444781.png)
tert-Butyl-N-[[3-Amino-5-(Trifluormethyl)phenyl]methyl]carbamate
Übersicht
Beschreibung
tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate is used as a building block in organic synthesis, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl substitution on the biological activity of phenyl derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate is known to inhibit tumor growth and metastasis by acting on specific receptors on cancer cells
Mode of Action
The compound interacts with its targets, likely through a key hydrogen bonding interaction with the protein . This interaction results in the inhibition of tumor growth and metastasis .
Biochemical Pathways
Given its role in inhibiting tumor growth and metastasis, it can be inferred that it likely affects pathways related to cell proliferation and migration .
Pharmacokinetics
As an inhaled drug candidate for the treatment of non-small cell lung cancer , it can be inferred that the compound has suitable absorption and distribution properties to reach the lungs and exert its effects.
Result of Action
The primary result of the action of Tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate is the inhibition of tumor growth and metastasis . This suggests that the compound has significant molecular and cellular effects, likely involving the disruption of cell proliferation and migration pathways.
Action Environment
As an inhaled drug candidate, factors such as the patient’s respiratory function and the presence of other substances in the inhaled air could potentially influence the compound’s action and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the phenyl ring. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where tert-butyl carbamate reacts with an aryl halide in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted carbamates.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-(3-bromopropyl)carbamate: Similar structure but with a bromine atom instead of an amino group.
tert-butyl (3-hydroxypropyl)carbamate: Similar structure but with a hydroxyl group instead of an amino group.
tert-butyl N-(4-aminobutyl)carbamate: Similar structure but with a longer alkyl chain.
Uniqueness: tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[[3-amino-5-(trifluoromethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-7-8-4-9(13(14,15)16)6-10(17)5-8/h4-6H,7,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVMQUIBGJIBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693249-72-8 | |
| Record name | tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


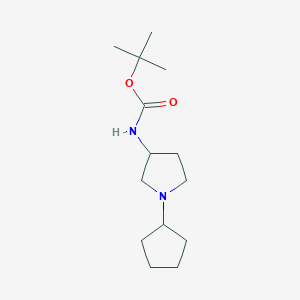
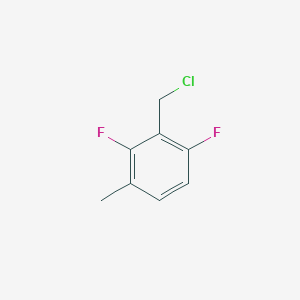
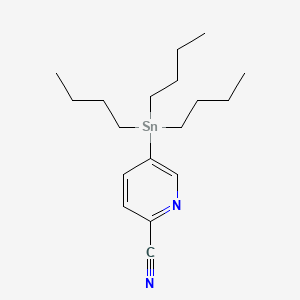
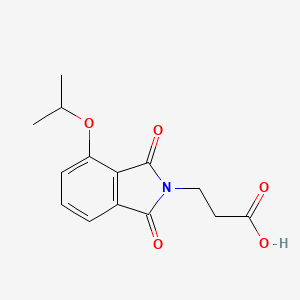
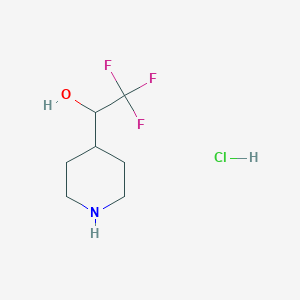
![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)
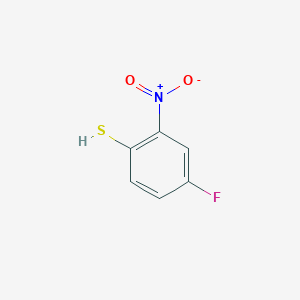
![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)
